molecular formula C18H16N2O5 B8654731 3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole CAS No. 107786-36-7

3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole

Cat. No. B8654731
M. Wt: 340.3 g/mol
InChI Key: UZKUCUPQOOZWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

107786-36-7

Product Name

3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 3-methoxy-4-[(5-nitro-1H-indol-3-yl)methyl]benzoate

InChI

InChI=1S/C18H16N2O5/c1-24-17-8-12(18(21)25-2)4-3-11(17)7-13-10-19-16-6-5-14(20(22)23)9-15(13)16/h3-6,8-10,19H,7H2,1-2H3

InChI Key

UZKUCUPQOOZWJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Silver (I) oxide (7.15 g.) was added to a solution of 5-nitroindole (5 g.) and methyl 4-bromomethyl-3-methoxybenzoate (B) (7.99 g.) in dioxane (30 ml.), under a nitrogen atmosphere. The mixture was stirred at 60° C. for 20 hours, dioxane removed by evaporation and ethyl acetate (50 ml.) added to the residue. The resulting suspension was separated by filtration through diatomaceous earth. The filtrate was evaporated to give a dark viscous oil, which was purified by flash chromatography on silica gel (600 ml.), eluting with 3:7 v/v ethyl acetate:hexane. The viscous yellow oil obtained was crystallized from a mixture of dichloromethane and hexane to give methyl 3-methoxy-4-(5-nitroindol-3-ylmethyl)benzoate (C) (4.6 g., 45%) as yellow needles, m.p. 153°-155° C. NMR: 3.83(s,3H, COOCH3), 3.93(s,3H, OCH3), 4.12(s,2H, CH2.Ar), 7.25(d,1H), 7.43(d,1H), 7.49(m,3H), 7.95(dd, 1H, H6 -indole), 8.47(d,1H, H4 -indole), 11.65(broad s,1H, H1 -indole).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Silver oxide (2.32 grams) was added to a solution of 5-nitroindole (1.62 grams) and methyl 4-bromoethyl-3-methoxybenzoate (2.6 grams) in 10 mL of dioxane. The mixture was heated at 60° for 20 hours. The dioxane was evaporated and ethyl acetate was added to the residue. The resulting suspension was filtered. The filtrate was evaporated and the residue was purified on silica with hexane/ethyl acetate to give 1.8 grams of title compound, m.p. 162°-163°.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
methyl 4-bromoethyl-3-methoxybenzoate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One

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